UNBS3157

Catalog No.
S548648
CAS No.
868962-26-9
M.F
C19H17Cl3N4O4
M. Wt
471.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNBS3157

CAS Number

868962-26-9

Product Name

UNBS3157

IUPAC Name

2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide

Molecular Formula

C19H17Cl3N4O4

Molecular Weight

471.7 g/mol

InChI

InChI=1S/C19H17Cl3N4O4/c1-25(2)6-7-26-15(27)12-5-3-4-10-8-11(9-13(14(10)12)16(26)28)23-18(30)24-17(29)19(20,21)22/h3-5,8-9H,6-7H2,1-2H3,(H2,23,24,29,30)

InChI Key

BZXLHTMMVVPPAF-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)NC(=O)C(Cl)(Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

2,2,2-trichloro-N-((2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo(de)isoquinolin-5-yl)carbamoyl)acetamide, UNBS 3157, UNBS-3157, UNBS3157

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)NC(=O)C(Cl)(Cl)Cl

Description

The exact mass of the compound 2,2,2-trichloro-N-((2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)carbamoyl)acetamide is 470.03154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UNBS3157 is a novel compound derived from amonafide, which belongs to the naphthalimide class of anti-tumor agents. It is characterized by its ability to intercalate DNA, a mechanism that allows it to disrupt the replication and transcription processes in cancer cells. Compared to its parent compound, amonafide, UNBS3157 exhibits improved efficacy in vivo and reduced toxicity, making it a promising candidate for cancer therapy. The compound's molecular formula is C19H17Cl3N4O4C_{19}H_{17}Cl_{3}N_{4}O_{4}, with a molecular weight of 471.7 g/mol.

  • Hydrolysis: This compound rapidly hydrolyzes in physiological saline to form a major metabolite known as UNBS5162, which retains anti-tumor properties .
  • DNA Intercalation: UNBS3157 intercalates into DNA but is approximately five times less potent than amonafide in this regard.
  • Non-topoisomerase II Poison: Unlike amonafide, UNBS3157 does not function as a topoisomerase II poison, which may contribute to its lower toxicity profile.

UNBS3157 has demonstrated significant anti-tumor activity across various cancer models, including:

  • Mouse leukemia
  • Mouse mammary adenocarcinoma
  • Human prostate cancer models

Its mechanism of action primarily involves DNA intercalation, leading to the induction of apoptosis in cancer cells. Importantly, UNBS3157 is not hematotoxic, distinguishing it from many conventional chemotherapeutic agents.

The synthesis of UNBS3157 involves the following steps:

  • Starting Material: Amonafide is used as the precursor.
  • Chemical Modification: The amino group of amonafide is chemically altered to enhance safety and reduce toxicity.
  • Purification: The final product is purified to achieve a purity level exceeding 98%.

This synthetic approach allows for the retention of the desired biological activity while minimizing adverse effects.

UNBS3157 is primarily explored for its applications in oncology due to its anti-tumor properties. Its reduced toxicity makes it an attractive alternative for treating various cancers without the severe side effects commonly associated with traditional chemotherapeutics. Additionally, research into its mechanism of action provides valuable insights for developing new therapeutic strategies against resistant cancer types .

Studies have indicated that UNBS3157 interacts with cellular components involved in DNA replication and repair. Its ability to intercalate into DNA suggests potential interactions with proteins that regulate these processes. Furthermore, research on its metabolite UNBS5162 has shown that it can induce apoptosis via pathways like PI3K/Akt/mTOR, highlighting the importance of understanding these interactions for therapeutic development .

UNBS3157 can be compared with several similar compounds within the naphthalimide family:

Compound NameDescriptionUnique Features
AmonafideA topoisomerase II poison known for significant hematotoxicityPotent but highly toxic
UNBS5162Major hydrolysis product of UNBS3157 with retained anti-tumor activityLess toxic than amonafide
Naphthalimide derivativesGeneral class of compounds with varied biological activitiesDiverse applications across pharmacology

UNBS3157 stands out due to its unique combination of effective tumor suppression and significantly lower toxicity compared to traditional naphthalimides like amonafide . Its development represents a significant advancement in creating safer cancer therapies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Exact Mass

470.03154

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Mijatovic T, Mahieu T, Bruyère C, De Nève N, Dewelle J, Simon G, Dehoux MJ, van der Aar E, Haibe-Kains B, Bontempi G, Decaestecker C, Van Quaquebeke E, Darro F, Kiss R. UNBS5162, a novel naphthalimide that decreases CXCL chemokine expression in experimental prostate cancers. Neoplasia. 2008 Jun;10(6):573-86. PubMed PMID: 18516294; PubMed Central PMCID: PMC2386542.

Explore Compound Types